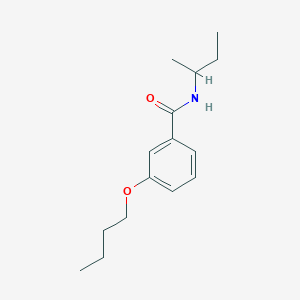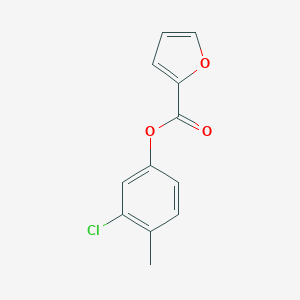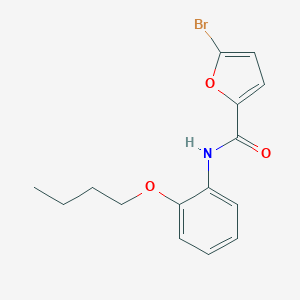![molecular formula C17H17N3O2 B267239 N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide, also known as SRI-37330, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of molecules called isonicotinamides, which have been found to have various biological activities. In
Mecanismo De Acción
The mechanism of action of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. One of the main targets of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been found to inhibit the activity of the NMDA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide, including:
1. Further studies on its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
2. Investigation of its effects on other signaling pathways and neurotransmitter systems in the brain.
3. Development of more efficient synthesis methods and analogs with improved pharmacological properties.
4. Studies on its potential side effects and toxicity in vivo.
5. Exploration of its effects on other organ systems and its potential applications in other areas of medicine.
In conclusion, N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is a promising compound with potential therapeutic applications in neurodegenerative diseases. Its mechanism of action and biochemical effects have been well-studied, but there are still many areas for further research and development. With continued investigation, N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide may prove to be a valuable tool in the fight against neurodegenerative diseases and other conditions.
Métodos De Síntesis
The synthesis of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide involves the reaction of isonicotinic acid with N-(tert-butoxycarbonyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the intermediate N-(tert-butoxycarbonyl)-3-pyrrolidinylisonicotinamide, which is then deprotected using trifluoroacetic acid (TFA) to yield N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been found to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Propiedades
Nombre del producto |
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-6-8-18-9-7-13)19-15-5-3-4-14(12-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) |
Clave InChI |
GJLJCCBPANFBME-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)







